molecular formula C18H18N6O3S B2555114 N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 1448068-88-9

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2555114
CAS No.: 1448068-88-9
M. Wt: 398.44
InChI Key: HLSTVOGSGNWWIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyrimidine ring, a sulfonyl group, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring is synthesized through cyclization reactions.

    Pyrimidine Ring Construction: The pyrimidine ring is then constructed using condensation reactions with appropriate reagents.

    Benzamide Formation: Finally, the benzamide moiety is introduced through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the imidazole ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(morpholin-1-ylsulfonyl)benzamide
  • N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Uniqueness

N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

N-(6-imidazol-1-ylpyrimidin-4-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3S/c25-18(22-16-11-17(21-12-20-16)23-10-7-19-13-23)14-3-5-15(6-4-14)28(26,27)24-8-1-2-9-24/h3-7,10-13H,1-2,8-9H2,(H,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSTVOGSGNWWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=NC=N3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.